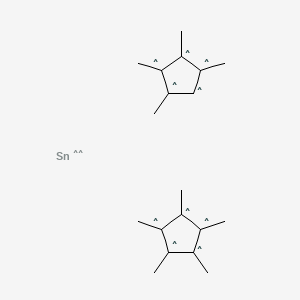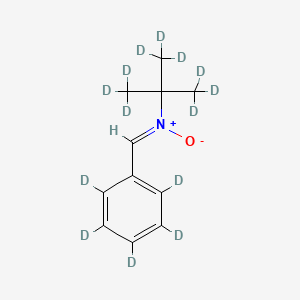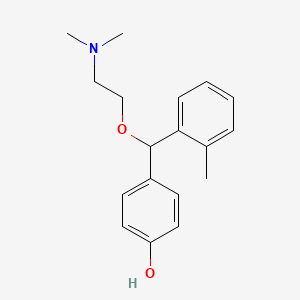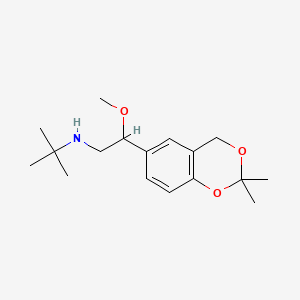![molecular formula C37H35N5O9S3 B13826037 Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline Blue diammonium salt certified is a synthetic dye commonly used in biological staining. It is known for its vibrant blue color and is often used in histology and cytology to stain collagen, plant cell walls, and fungal structures. The compound is certified by the Biological Stain Commission, ensuring its quality and suitability for laboratory use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aniline Blue diammonium salt is produced through the successive phenylation and sulfonation of basic fuchsineThe reaction conditions typically include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods
In industrial settings, the production of Aniline Blue diammonium salt involves large-scale chemical reactors where the phenylation and sulfonation reactions are carefully monitored. The final product is then purified and crystallized to obtain the certified dye. The industrial process ensures consistency and high purity of the dye, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Aniline Blue diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its staining capabilities.
Substitution: The dye can participate in substitution reactions where functional groups are replaced, modifying its chemical properties
Common Reagents and Conditions
Common reagents used in reactions with Aniline Blue diammonium salt include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in different colored derivatives, while substitution reactions can produce various modified dyes .
Aplicaciones Científicas De Investigación
Aniline Blue diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Commonly used to stain plant cell walls, fungal structures, and collagen in histological studies.
Medicine: Employed in diagnostic assays and to highlight specific structures in tissue samples.
Industry: Utilized in the manufacturing of textiles and as a colorant in various products
Mecanismo De Acción
The mechanism of action of Aniline Blue diammonium salt involves its ability to bind to specific molecular targets. In biological staining, the dye binds to polysaccharides and proteins, highlighting structures such as cell walls and collagen. The binding occurs through electrostatic interactions and hydrogen bonding, allowing the dye to selectively stain the desired structures .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Blue: Another anionic dye used in histology, similar in structure and application to Aniline Blue.
Water Blue: Often used in combination with Aniline Blue for polychrome staining.
Acid Blue 93: A component of Aniline Blue, used in various staining protocols
Uniqueness
Aniline Blue diammonium salt is unique due to its certification by the Biological Stain Commission, ensuring its high quality and suitability for laboratory use. Its ability to selectively stain specific biological structures makes it a valuable tool in scientific research and diagnostics .
Propiedades
Fórmula molecular |
C37H35N5O9S3 |
|---|---|
Peso molecular |
789.9 g/mol |
Nombre IUPAC |
azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3.2H3N/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);2*1H3 |
Clave InChI |
SWBJMVGBNYHNSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


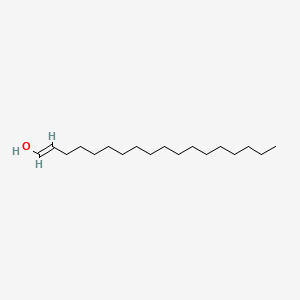
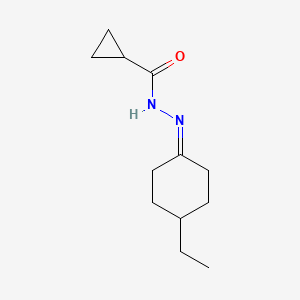
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
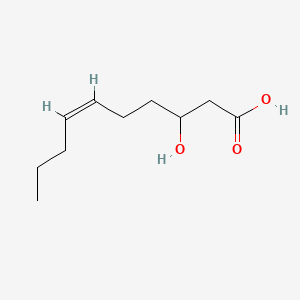
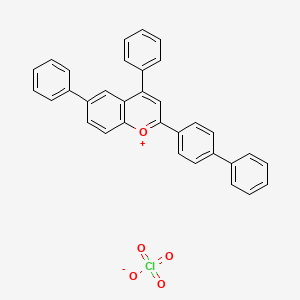
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
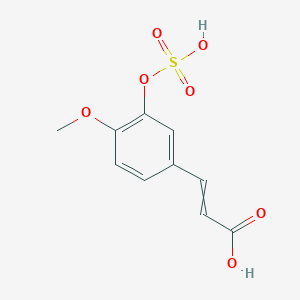
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
